A Comprehensive Technical Guide to Bis(2,4-dichlorophenyl) phosphorochloridate: Structure, Synthesis, and Applications
A Comprehensive Technical Guide to Bis(2,4-dichlorophenyl) phosphorochloridate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bis(2,4-dichlorophenyl) phosphorochloridate, a key reagent in synthetic organic chemistry. This document details its chemical structure, physicochemical properties, a validated synthesis protocol, and its applications, particularly relevant to the field of drug development.
Chemical Structure and Properties
Bis(2,4-dichlorophenyl) phosphorochloridate is a diaryl phosphorochloridate compound. The central phosphorus atom is bonded to an oxygen atom (phosphoryl group), a chlorine atom, and two 2,4-dichlorophenoxy groups.
The structural formula is:
Table 1: Physicochemical Properties of Bis(2,4-dichlorophenyl) phosphorochloridate
| Property | Value | Reference |
| CAS Number | 14254-41-2 | [1] |
| Molecular Formula | C₁₂H₆Cl₅O₃P | [1][2][3] |
| Molecular Weight | 406.41 g/mol | [2] |
| Appearance | White to off-white solid | [4][5] |
| Melting Point | 51-56 °C | [4][5][6] |
| Boiling Point | 475.8 ± 45.0 °C (Predicted) | [5] |
| Density | 1.634 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate | [5] |
| Storage | 2-8 °C, under inert atmosphere | [4][5] |
| InChI | InChI=1S/C12H6Cl5O3P/c13-7-1-3-11(9(15)5-7)19-21(17,18)20-12-4-2-8(14)6-10(12)16/h1-6H | [2] |
| SMILES | O=P(Cl)(Oc1ccc(Cl)cc1Cl)Oc1ccc(Cl)cc1Cl | [2] |
Synthesis
A common and efficient method for the synthesis of Bis(2,4-dichlorophenyl) phosphorochloridate involves the reaction of 2,4-dichlorophenol with phosphorus oxychloride using a catalyst. An optimized procedure has been developed that significantly reduces the reaction time.[7]
Logical Workflow for Synthesis
Caption: Synthesis workflow for Bis(2,4-dichlorophenyl) phosphorochloridate.
Experimental Protocol for Synthesis
The synthesis of Bis(2,4-dichlorophenyl) phosphorochloridate can be achieved by reacting 2,4-dichlorophenol with phosphorus oxychloride in the presence of a catalytic amount of aluminum chloride.[7]
Materials:
-
2,4-Dichlorophenol
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Apparatus for reflux with protection from atmospheric moisture
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2,4-dichlorophenol and the anhydrous solvent.
-
Slowly add phosphorus oxychloride to the stirred solution at room temperature.
-
Add a catalytic amount of anhydrous aluminum chloride to the mixture.
-
Heat the reaction mixture to reflux and maintain for approximately 5 hours, monitoring the reaction progress by TLC or GC.[7]
-
After completion, cool the reaction mixture to room temperature.
-
Slowly quench the reaction by pouring the mixture over crushed ice.
-
Separate the organic layer, and wash it successively with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Bis(2,4-dichlorophenyl) phosphorochloridate.
Under optimized conditions, this method can achieve a yield of up to 85.5%.[7]
Spectroscopic Data
Table 2: Spectroscopic Data for Bis(2,4-dichlorophenyl) phosphorochloridate
| Technique | Data | Reference |
| ¹H NMR | Spectrum available. The aromatic protons would appear in the region of 7.0-7.5 ppm. | [2] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 404 (based on the most abundant isotopes) | [2] |
| Infrared (IR) | Spectrum available. Characteristic peaks would include P=O stretching, P-O-Ar stretching, and C-Cl stretching. | [7] |
Applications in Research and Drug Development
Bis(2,4-dichlorophenyl) phosphorochloridate is a versatile reagent with significant applications in the synthesis of biologically active molecules.
-
Oligonucleotide Synthesis: It serves as a coupling agent in the synthesis of modified oligonucleotides, such as phosphorodithioates.[5][6][8] These modified nucleic acids are of great interest in antisense therapy and other nucleic acid-based drug development approaches.
-
Phosphorylation Agent: It is used as a phosphorylating agent to introduce a phosphate group into various molecules. This is a critical step in the synthesis of many biologically important compounds, including prodrugs.
-
Catalyst: It acts as a catalyst in certain organic transformations, such as the direct conversion of alcohols to azides.[5][6][8] This reaction is valuable for the introduction of the azide functionality, a versatile precursor for other nitrogen-containing groups in drug candidates.
The use of related phosphorochloridates in the formation of phosphoramidate prodrugs is a well-established strategy to improve the cell permeability and bioavailability of phosphonate and phosphate drugs.[9] While Bis(2,4-dichlorophenyl) phosphorochloridate itself is a reagent, the methodologies it enables are central to the development of antiviral and anticancer therapies.[9][10]
References
- 1. Bis(2,4-dichlorophenyl) phosphorochloridate [oakwoodchemical.com]
- 2. Bis(2,4-dichlorophenyl) chlorophosphate(14254-41-2) 1H NMR spectrum [chemicalbook.com]
- 3. pschemicals.com [pschemicals.com]
- 4. BIS(2,4-DICHLOROPHENYL) PHOSPHOROCHLORIDATE | 14254-41-2 [sigmaaldrich.com]
- 5. Bis(2,4-dichlorophenyl) chlorophosphate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Bis(2,4-dichlorophenyl) chlorophosphate | 14254-41-2 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. lookchem.com [lookchem.com]
- 9. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bis(dimethylamino)phosphorodiamidate: A Reagent for the Regioselective Cyclophosphorylation of cis-Diols Enabling One-Step Access to High-Value Target Cyclophosphates [organic-chemistry.org]
